2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid
Description
2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic organic compound featuring an oxazole core substituted with a 4-bromo-2-methylphenyl group at position 2 and a methyl group at position 5. The carboxylic acid moiety at position 4 enhances its polarity, making it relevant for pharmaceutical and agrochemical applications.
The compound’s molecular formula is inferred as C₁₃H₁₂BrNO₃ (molecular weight ~310.15 g/mol), combining features from related structures:
- Oxazole ring: A five-membered aromatic ring with oxygen at position 1 and nitrogen at position 3.
- Substituents: A 4-bromo-2-methylphenyl group (electron-withdrawing Br and lipophilic methyl) and a methyl group on the oxazole ring.
- Carboxylic acid: Directly attached to the oxazole, influencing solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-5-8(13)3-4-9(6)11-14-10(12(15)16)7(2)17-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
OPFJUIIREBKPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylphenyl derivatives followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. Methyl on Phenyl Ring :
- The target compound’s 4-bromo-2-methylphenyl group combines steric bulk (methyl) and electronic effects (bromo’s -I effect). This differs from 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid , which lacks the methyl on the phenyl, reducing lipophilicity.
- Chlorine vs. Bromine : 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic Acid replaces bromine with smaller, less polarizable chlorine, altering π-π stacking and van der Waals interactions.
Ring System Variations
Acid Group Modifications
- Carboxylic Acid vs. Acetic Acid :
- The target compound’s directly attached carboxylic acid (pKa ~2-3) is more acidic than the acetic acid side chain in 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid (pKa ~4.7) , impacting solubility and protein-binding interactions.
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